Enalapril-d5 tert-Butyl Ester Enalapril-d5 tert-Butyl Ester Enalapril-d5 derivative.

Brand Name: Vulcanchem
CAS No.: 1356837-84-7
VCID: VC0021700
InChI: InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C
Molecular Formula: C24H36N2O5
Molecular Weight: 437.592

Enalapril-d5 tert-Butyl Ester

CAS No.: 1356837-84-7

Cat. No.: VC0021700

Molecular Formula: C24H36N2O5

Molecular Weight: 437.592

* For research use only. Not for human or veterinary use.

Enalapril-d5 tert-Butyl Ester - 1356837-84-7

Specification

CAS No. 1356837-84-7
Molecular Formula C24H36N2O5
Molecular Weight 437.592
IUPAC Name tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D
Standard InChI Key COROOYFPXSPNBH-IQEAFPNVSA-N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

Basic Information

Enalapril-d5 tert-Butyl Ester is identified through several standardized chemical identifiers, which are essential for proper cataloging and research applications. Table 1 summarizes the key identification parameters for this compound.

Table 1: Chemical Identifiers of Enalapril-d5 tert-Butyl Ester

ParameterInformation
CAS Number1356837-84-7
Molecular FormulaC₂₄H₃₁D₅N₂O₅
Molecular Weight437.6 g/mol
Creation Date2010-03-29
Last Modification2025-04-05

The compound's existence in chemical databases dates back to at least 2010, with recent updates to its record occurring as recently as April 2025, indicating ongoing relevance in research applications .

Structural Features

The IUPAC name of Enalapril-d5 tert-Butyl Ester is tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate . This complex name reflects the compound's intricate structure, which contains multiple chiral centers and functional groups.

The primary structural characteristic that distinguishes this compound is the pentadeuterio-substituted phenyl ring, where all five hydrogen atoms of the phenyl group have been replaced with deuterium atoms. This isotopic substitution is particularly valuable for mass spectrometric analysis, providing a consistent mass shift that facilitates quantitative analysis .

Other key structural elements include:

  • A tert-butyl ester group attached to a pyrrolidine ring

  • An ethoxy carbonyl group

  • Multiple chiral centers with S configuration

  • A dipeptide-like backbone comprising alanine and proline moieties

Molecular Descriptors

The compound's structure can be represented through various chemical notation systems, which are essential for computational chemistry and database searches. Table 2 provides the standardized descriptors for Enalapril-d5 tert-Butyl Ester.

Table 2: Molecular Descriptors of Enalapril-d5 tert-Butyl Ester

Descriptor TypeInformation
SMILES[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC@@HNC@@HC(=O)N2CCC[C@H]2C(=O)OC(C)(C)C)[2H])[2H]
InChIInChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D
InChIKeyCOROOYFPXSPNBH-IQEAFPNVSA-N

These descriptors enable precise identification of the compound in chemical databases and computational models .

Physical and Chemical Properties

Physical Properties

The available physical property data for Enalapril-d5 tert-Butyl Ester is somewhat limited in the literature. Table 3 summarizes the key physical parameters that have been documented.

Table 3: Physical Properties of Enalapril-d5 tert-Butyl Ester

PropertyValueSource
Molecular Weight437.6 g/molPubChem
Accurate Mass437.2938LGC Standards
Physical StateSolid (assumed)Multiple sources
AppearanceNot AvailableMultiple sources
Melting PointNot AvailableMultiple sources
Boiling PointNot AvailableMultiple sources

Chemical Properties

The chemical structure of Enalapril-d5 tert-Butyl Ester suggests certain chemical properties that are relevant to its handling and applications:

  • The tert-butyl ester group provides increased stability against hydrolysis compared to other ester forms such as methyl or ethyl esters .

  • The deuterium labeling on the phenyl ring is at non-exchangeable positions, ensuring the isotopic stability required for analytical applications .

  • The compound contains multiple functional groups that can participate in various chemical reactions:

    • Ester groups (both tert-butyl and ethyl)

    • Secondary amine

    • Amide bonds

    • Chiral centers with defined stereochemistry

Applications and Uses

Use as an Analytical Standard

Enalapril-d5 tert-Butyl Ester serves primarily as a stable isotope-labeled internal standard for mass spectrometry-based analytical methods. The incorporation of five deuterium atoms provides several advantages in analytical applications:

  • The compound exhibits a mass shift of 5 Da compared to non-deuterated enalapril tert-butyl ester, which exceeds the recommended minimum shift of 3 Da for effective isotope dilution mass spectrometry .

  • This mass difference allows for simultaneous detection and quantification of both the labeled standard and the analyte of interest within the same sample .

  • When added to biological samples at a known concentration, it enables accurate quantification of the non-labeled counterpart by accounting for variations in sample preparation, ionization efficiency, and matrix effects .

Relationship to Enalapril

Enalapril-d5 tert-Butyl Ester is structurally related to enalapril, which is a widely used angiotensin-converting enzyme (ACE) inhibitor medication for treating hypertension and certain types of heart failure. The relationship between these compounds provides context for understanding the potential applications of the deuterated standard:

  • Enalapril maleate is the therapeutic form commonly used in medicine .

  • The tert-butyl ester form represents a synthetic intermediate or protected version of the compound, which may have different stability characteristics .

  • The deuterium-labeled version provides a valuable tool for pharmacokinetic studies, metabolic investigations, and quality control in pharmaceutical manufacturing .

ParameterInformation
PurityTypically ≥95% (analytical standard grade)
FormatNeat (solid)
Storage TemperatureRoom temperature or 2-8°C (varies by supplier)
StabilityNot specified in most catalogs
Usage ClassificationResearch Use Only (not for human or veterinary use)

It is important to note that handling and storage requirements may vary between suppliers, and users should consult the specific product documentation for detailed information .

SupplierCatalog NumberPackage SizePrice (USD)Reference
TRCE55525725 mg$1,230ChemicalBook
US BiologicalE2276-022.5 mg$446ChemicalBook
Medical IsotopesD98492.5 mg$890ChemicalBook
Santa Cruz BiotechnologySC-218305Not specifiedNot specifiedBio-Connect
American Custom ChemicalsRDL00136615 mg$496.01ChemicalBook
LGC StandardsTRC-E555257-100MG100 mgNot specifiedLGC Standards

This variety of suppliers indicates the compound's established presence in the analytical standards market and its ongoing relevance in research applications.

Comparison with Related Compounds

Enalapril-d5 tert-Butyl Ester is part of a family of related compounds with varying chemical properties and applications. Table 6 provides a comparative overview of selected related compounds.

Table 6: Comparison of Enalapril-d5 tert-Butyl Ester with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightPrimary Use
Enalapril-d5 tert-Butyl Ester1356837-84-7C₂₄H₃₁D₅N₂O₅437.6 g/molAnalytical standard
Enalapril D5 maleate349554-02-5C₂₄H₂₇D₅N₂O₉497.55 g/molDeuterium labeled ACE inhibitor
Enalapril maleate76420-74-1C₂₀H₂₈N₂O₅376.45 g/molACE inhibitor medication

The structural differences between these compounds, particularly the presence of the tert-butyl ester versus the free acid or maleate salt form, result in different physicochemical properties and intended applications .

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